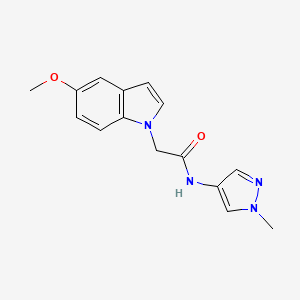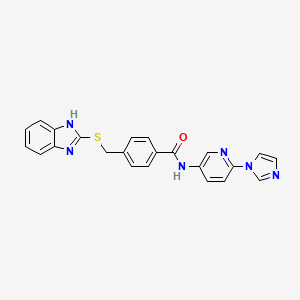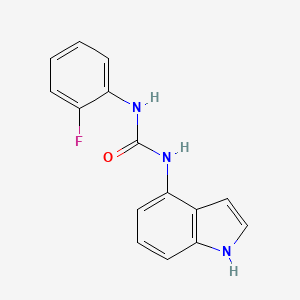
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea involves the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It also inhibits the activity of glycogen synthase kinase 3, which is involved in the regulation of glucose metabolism and cell signaling. Additionally, this compound inhibits the activity of p38 mitogen-activated protein kinase, which is involved in inflammation and stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea. One potential direction is the development of more potent and selective inhibitors of specific enzymes and proteins. Another direction is the study of the compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis method of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea is a multi-step process that involves the reaction of 2-fluoroaniline with 4-chloro-1H-indole to form 1-(2-fluorophenyl)-3-(4-chloro-1H-indol-1-yl)urea. This intermediate is then treated with potassium carbonate and N,N-dimethylformamide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea has been extensively studied in the field of medicinal chemistry. It has shown potential in the treatment of various diseases, including cancer and inflammation. The compound has been shown to inhibit the activity of several enzymes and proteins, including cyclin-dependent kinases, glycogen synthase kinase 3, and p38 mitogen-activated protein kinase. These enzymes and proteins are involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-11-4-1-2-5-14(11)19-15(20)18-13-7-3-6-12-10(13)8-9-17-12/h1-9,17H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVBBKTXPNRURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC3=C2C=CN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
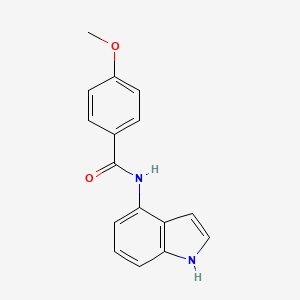
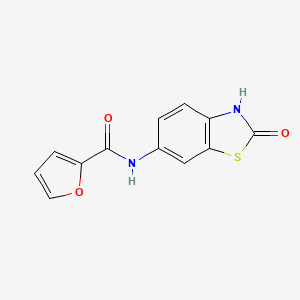
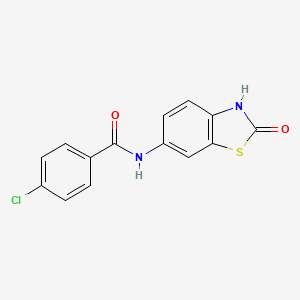
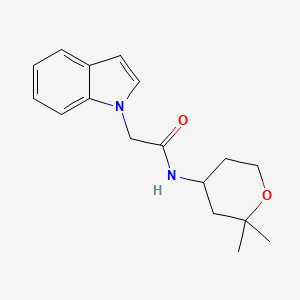
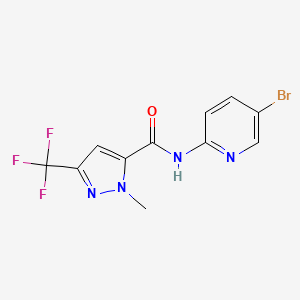
![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
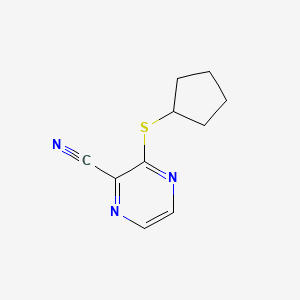
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)
![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)
